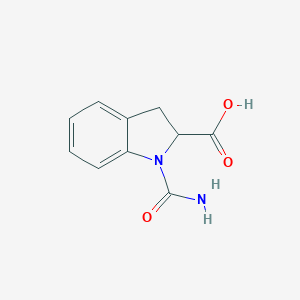
N-(1-Pyrenemethyl)iodoacetamide
Descripción general
Descripción
“N-(1-Pyrenemethyl)iodoacetamide” is a chemical compound with the molecular formula C19H14INO . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “N-(1-Pyrenemethyl)iodoacetamide” consists of 19 carbon atoms, 14 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The average mass is 399.225 Da and the monoisotopic mass is 399.011993 Da .Physical And Chemical Properties Analysis
“N-(1-Pyrenemethyl)iodoacetamide” has a density of 1.7±0.1 g/cm³, a boiling point of 605.7±48.0 °C at 760 mmHg, and a flash point of 320.1±29.6 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its ACD/LogP value is 4.81 .Aplicaciones Científicas De Investigación
Fluorimetric Studies in Protein Analysis
N-(1-Pyrenemethyl)iodoacetamide has been instrumental in fluorimetric studies. For instance, its conjugation to rabbit skeletal muscle actin at the site of the most reactive sulfhydryl group led to significant fluorescence intensity changes associated with polymerization of labeled G-actin (Kouyama & Mihashi, 2005). Similarly, it has been used to introduce fluorescent probes into Escherichia coli RNA polymerase, altering its secondary structure and affecting its enzymatic activity (Johnson, Bowers, & Eaton, 1991).
Cryo-Electron Microscopy Structures
N-(1-Pyrenemethyl)iodoacetamide has enabled high-resolution cryo-electron microscopy structures of actin filaments. Its conjugation to cysteine 374 in actin filaments, coupled with ADP or ADP-phosphate, provided insights into the polymerization mechanism and interaction with other proteins (Chou & Pollard, 2020).
Polymerization and Fluorescence Properties
The compound has been critical in studying polymerization properties of actin. Research showed that the fluorescence signal during the polymerization of N-(1-Pyrenemethyl)iodoacetamide-labelled actin is not directly proportional to polymer mass, challenging previous assumptions about the polymerization process (Grazi, 1985).
Excimer Fluorescence Studies
Its use in excimer fluorescence studies has been noted, particularly with rabbit skeletal muscle tropomyosin. These studies provided insights into the conformational changes and binding interactions of tropomyosin with other contractile proteins (Lin, 1982).
Kinetics of Regulatory State Changes
N-(1-Pyrenemethyl)iodoacetamide has also been used to monitor the kinetics of state changes in muscle thin filaments. For example, the excimer fluorescence of pyrene iodoacetamide-labeled tropomyosin bound to actin was used to study the on-off state change due to ATP-induced dissociation of myosin subfragment 1 from actin-tropomyosin (Ishii & Lehrer, 1993).
Safety and Hazards
“N-(1-Pyrenemethyl)iodoacetamide” should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of contact, wash off immediately with plenty of water and seek medical attention .
Mecanismo De Acción
Target of Action
N-(1-Pyrenemethyl)iodoacetamide is a thiol-reactive probe . It primarily targets molecules with a polythiol structure . These polythiols play a crucial role in various biochemical processes, including the formation of disulfide bonds, which are essential for the structural stability of many proteins .
Mode of Action
The compound interacts with its targets by reacting with the reactive functional groups of target molecules . This reaction results in the formation of polypyrene-labeled derivatives . These derivatives exhibit intramolecular excimer fluorescence, which is a significant shift towards longer wavelengths when compared to those of derivatization reagents and monopyrene-labeled derivatives .
Biochemical Pathways
It is known that the compound’s interaction with polythiols can influence the formation of disulfide bonds . These bonds are crucial in various biochemical pathways, particularly those involving protein folding and stability .
Pharmacokinetics
The compound’s predicted density is 1691±006 g/cm3 , and its boiling point is predicted to be 605.7±48.0 °C . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The primary result of N-(1-Pyrenemethyl)iodoacetamide’s action is the formation of polypyrene-labeled derivatives . These derivatives exhibit intramolecular excimer fluorescence , which can be used as an indicator of protein folding . This makes N-(1-Pyrenemethyl)iodoacetamide a valuable tool in studying protein structure and function .
Propiedades
IUPAC Name |
2-iodo-N-(pyren-1-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14INO/c20-10-17(22)21-11-15-7-6-14-5-4-12-2-1-3-13-8-9-16(15)19(14)18(12)13/h1-9H,10-11H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGLXDHPIAFAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376361 | |
| Record name | N-(1-Pyrenemethyl)iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Pyrenemethyl)iodoacetamide | |
CAS RN |
153534-76-0 | |
| Record name | N-(1-Pyrenemethyl)iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





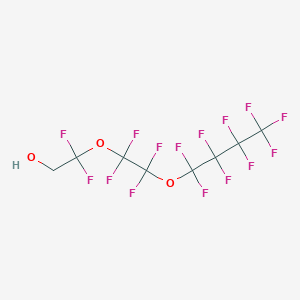
![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)

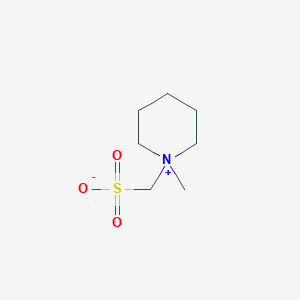
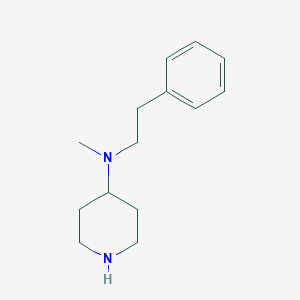
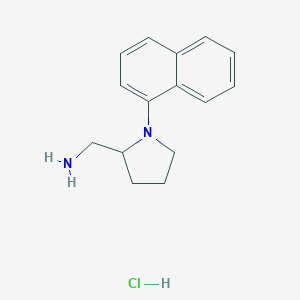




![Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate](/img/structure/B115293.png)
